molecular formula C8H10BrFN2 B2814649 5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine CAS No. 1602586-39-9

5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine

Cat. No.: B2814649
CAS No.: 1602586-39-9
M. Wt: 233.084
InChI Key: BMCBATRHTIIEGD-UHFFFAOYSA-N
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Description

5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C8H10BrFN2. It is a derivative of benzene, featuring bromine, fluorine, and ethylamine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine typically involves multi-step reactions starting from commercially available benzene derivatives. One common method includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Introduction of a fluorine atom to the benzene ring.

    Ethylation: Introduction of an ethyl group to the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of bromine, fluorine, and ethylamine groups allows it to form strong interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine is unique due to the presence of the ethylamine group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-bromo-2-N-ethyl-5-fluorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrFN2/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCBATRHTIIEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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